N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, often referred to as Compound X , belongs to the class of chromene derivatives. Its chemical formula is C26H23N3O5S, and it exhibits a fascinating combination of aromatic and heterocyclic features. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to Compound X. One common approach involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process:
- An aryl boron reagent (usually an organoboron compound) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
- The boron group transfers to the palladium center, forming the Pd–C bond.
- The resulting intermediate undergoes further transformations to yield Compound X .
Industrial Production:: Industrial-scale production of Compound X typically involves efficient and green synthetic methods. For example, a straightforward and eco-friendly approach in ethanol at room temperature can yield up to 90% yield .
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of new functional groups.
Reduction: Reduction processes may modify its structure.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) play a crucial role in its transformations.
Major Products: Depending on reaction conditions, Compound X can yield diverse products, including derivatives with altered substituents or functional groups.
Scientific Research Applications
Compound X finds applications across various fields:
Medicine: It exhibits potential pharmacological activities, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemistry: Researchers explore its reactivity in novel transformations and as a building block for other compounds.
Biology: It may interact with specific biological targets, influencing cellular processes.
Industry: Its unique properties make it valuable for material science, catalysis, or organic synthesis.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
Compound X stands out due to its distinct structure and versatile applications. While there are related chromene derivatives, none precisely match its combination of substituents and functional groups.
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)24-16-23(29)22-15-17(2)14-18(3)25(22)33-24/h5-16H,4H2,1-3H3,(H,27,30) |
InChI Key |
HUDIWFQBOCZPHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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